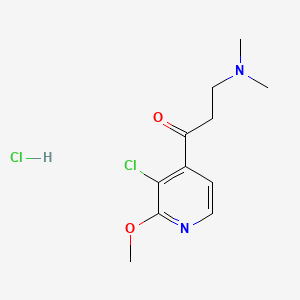
(1-Ethylcyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylcyclohexyl)methanol is an organic compound with the molecular formula C9H18O. It is a primary alcohol characterized by a cyclohexane ring substituted with an ethyl group and a methanol group. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclohexyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where ethylmagnesium bromide reacts with cyclohexanone, followed by hydrolysis to yield this compound . The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of ethylcyclohexanone. This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (1-Ethylcyclohexyl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (1-Ethylcyclohexyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: (1-Ethylcyclohexyl)methanone.
Reduction: (1-Ethylcyclohexyl)methane.
Substitution: (1-Ethylcyclohexyl)methyl chloride or bromide.
Applications De Recherche Scientifique
(1-Ethylcyclohexyl)methanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of fragrances and as a solvent in various chemical processes
Mécanisme D'action
The mechanism of action of (1-Ethylcyclohexyl)methanol involves its interaction with specific molecular targets. As a primary alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: Similar structure but lacks the ethyl group.
(1-Methylcyclohexyl)methanol: Similar structure with a methyl group instead of an ethyl group.
Cyclohexylmethanol: Lacks the ethyl substitution on the cyclohexane ring.
Uniqueness
(1-Ethylcyclohexyl)methanol is unique due to the presence of both an ethyl group and a methanol group on the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(1-ethylcyclohexyl)methanol |
InChI |
InChI=1S/C9H18O/c1-2-9(8-10)6-4-3-5-7-9/h10H,2-8H2,1H3 |
Clé InChI |
SLXAQJGXTIKPJR-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B15305248.png)

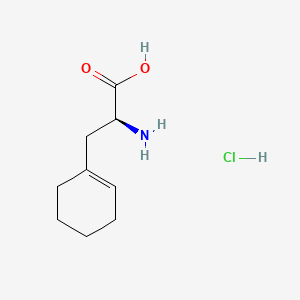
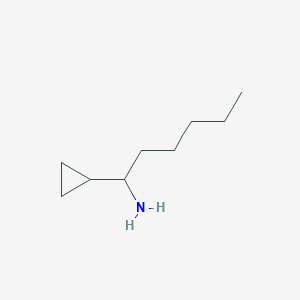
![2-[(Benzyloxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B15305271.png)
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
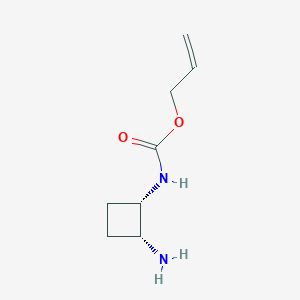
![1-[4-(Aminomethyl)piperidin-1-yl]propan-2-ol dihydrochloride](/img/structure/B15305288.png)
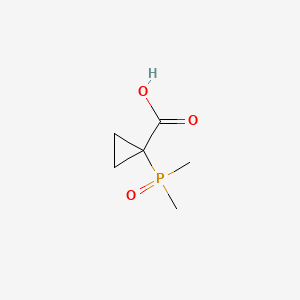

![1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B15305310.png)
